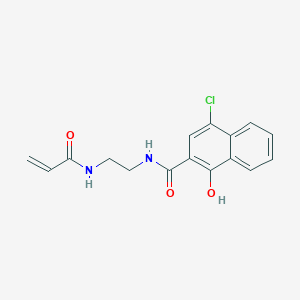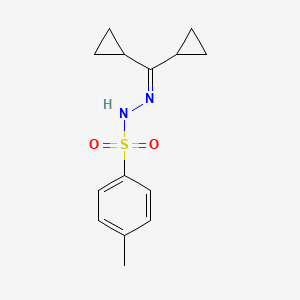
N'-(Dicyclopropylmethylidene)-4-methylbenzene-1-sulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopropyl ketone p-tosylhydrazone is a chemical compound with the molecular formula C14H18N2O2S. It is a derivative of dicyclopropyl ketone, where the ketone group is converted into a tosylhydrazone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dicyclopropyl ketone p-tosylhydrazone typically involves the reaction of dicyclopropyl ketone with p-toluenesulfonyl hydrazide. The reaction is carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the tosylhydrazone derivative .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclopropyl ketone p-tosylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tosylhydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Dicyclopropyl ketone p-tosylhydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of dicyclopropyl ketone p-tosylhydrazone involves its ability to participate in various chemical reactions due to the presence of the tosylhydrazone group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Dicyclopropyl ketone: A precursor to the tosylhydrazone derivative.
p-Toluenesulfonyl hydrazide: A reagent used in the synthesis of tosylhydrazones.
Other tosylhydrazones: Compounds with similar structures but different substituents on the hydrazone group.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
59819-75-9 |
|---|---|
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
N-(dicyclopropylmethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-14(11-4-5-11)12-6-7-12/h2-3,8-9,11-12,16H,4-7H2,1H3 |
Clé InChI |
HOENATPSLOSMDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
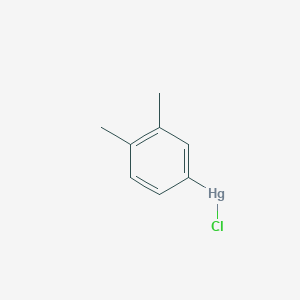
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
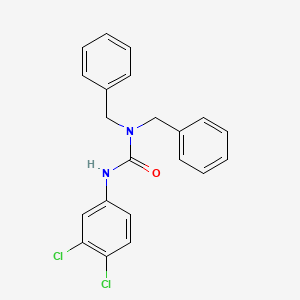
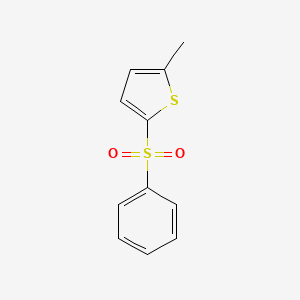





![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)
